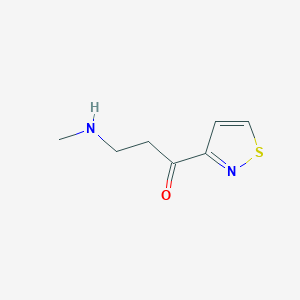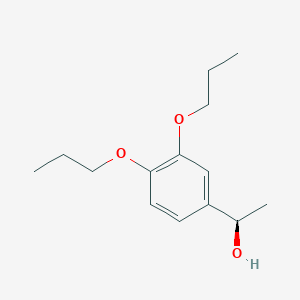![molecular formula C9H15N3OS B13168566 N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B13168566.png)
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide can be achieved through a multi-step process. One common method involves the initial formation of the thiazole ring, followed by the introduction of the aminomethyl group and the propanamide moiety. The reaction conditions typically involve the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, often facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to the inhibition or activation of certain biological pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties.
相似化合物的比较
Similar Compounds
- **N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-N-methylamine
- **2-Phenyl-1-(1,3-thiazol-2-yl)ethylamine
- **1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine
Uniqueness
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C9H15N3OS |
|---|---|
分子量 |
213.30 g/mol |
IUPAC 名称 |
N-[4-(aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H15N3OS/c1-9(2,3)7(13)12-8-11-6(4-10)5-14-8/h5H,4,10H2,1-3H3,(H,11,12,13) |
InChI 键 |
TVFMDAQOHPIINF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


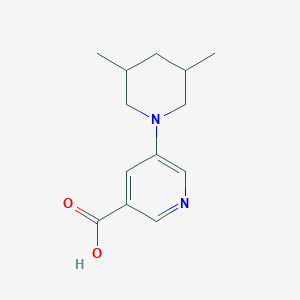

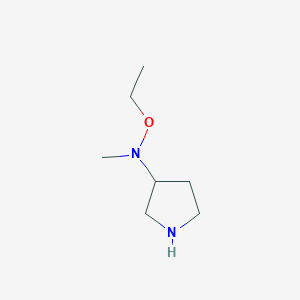
![[1-(Chloromethyl)cyclobutyl]cyclopentane](/img/structure/B13168506.png)



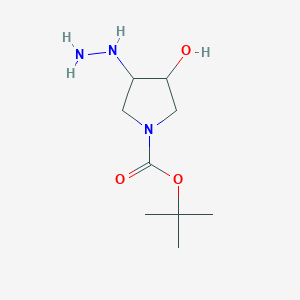
![Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13168534.png)
![2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13168535.png)
![1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13168539.png)
![Bicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13168544.png)
